(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile (S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644299
InChI: InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1
SMILES: C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3
Molecular Formula: C20H23N3
Molecular Weight: 305.4 g/mol

(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile

CAS No.:

Cat. No.: VC13644299

Molecular Formula: C20H23N3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1,4-Dibenzylpiperazin-2-yl)acetonitrile -

Specification

Molecular Formula C20H23N3
Molecular Weight 305.4 g/mol
IUPAC Name 2-[(2S)-1,4-dibenzylpiperazin-2-yl]acetonitrile
Standard InChI InChI=1S/C20H23N3/c21-12-11-20-17-22(15-18-7-3-1-4-8-18)13-14-23(20)16-19-9-5-2-6-10-19/h1-10,20H,11,13-17H2/t20-/m0/s1
Standard InChI Key NMFYHCYOYUZSSI-FQEVSTJZSA-N
Isomeric SMILES C1CN([C@H](CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3
SMILES C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3
Canonical SMILES C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 2-[(2S)-1,4-dibenzylpiperazin-2-yl]acetonitrile, reflecting its (S)-configuration at the chiral center of the piperazine ring . The stereochemistry is critical for potential interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles.

Molecular Structure and Key Features

The molecule consists of a piperazine core substituted at the 1- and 4-positions with benzyl groups and at the 2-position with an acetonitrile moiety. The piperazine ring adopts a chair conformation, with the benzyl and cyanoethyl groups occupying equatorial positions to minimize steric strain . Key structural attributes include:

  • Piperazine backbone: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Benzyl substituents: Two aromatic groups providing hydrophobicity and potential π-π stacking interactions.

  • Acetonitrile group: A polar nitrile functional group that may participate in hydrogen bonding or serve as a metabolic handle.

The canonical SMILES representation is \text{C1CN(C(CN1CC2=CC=CC=C2)CC#N)CC3=CC=CC=C3}, and the InChIKey is NMFYHCYOYUZSSI-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H23N3\text{C}_{20}\text{H}_{23}\text{N}_3
Molecular Weight305.4 g/mol
LogP (Partition Coefficient)3.16
Topological Polar Surface Area30.27 Ų

Synthetic Approaches and Methodological Considerations

Retrosynthetic Analysis

While no direct synthesis route for (S)-2-(1,4-dibenzylpiperazin-2-yl)acetonitrile is documented in the literature, analogous piperazine derivatives are typically synthesized via:

  • Quaternization-Ring Opening Sequences: Sequential alkylation of piperazine followed by ring-opening reactions .

  • Enantioselective Catalysis: Use of chiral catalysts to induce asymmetry during benzylation or cyanoethylation steps.

Table 2: Representative Reaction Conditions for Piperazine Cyanoethylation

ComponentRoleExample Parameters
1-(Chloromethyl)-DABCOPiperazine precursor0.2 mmol
TMSCNCyanide source0.22 mmol
BaseDeprotonation agentCs2_2CO3_3 (0.6 mmol)
SolventReaction mediumEtOH (1 mL)
TemperatureThermal activation100°C, 3 h

Structural Analysis and Computational Insights

Conformational Dynamics

Density functional theory (DFT) calculations on related piperazines suggest that the chair conformation is energetically favored, with torsional strain minimized when bulky substituents occupy equatorial positions . The benzyl groups likely enhance solubility in lipid membranes, while the nitrile group contributes to dipole-dipole interactions.

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band near 2240 cm1^{-1} corresponds to the C≡N stretch of the acetonitrile group .

  • 1^1H NMR: Expected signals include:

    • Aromatic protons (δ 7.2–7.4 ppm, multiplet)

    • Piperazine CH2_2 groups (δ 2.5–3.5 ppm, multiplet)

    • Acetonitrile CH2_2 (δ 2.8–3.0 ppm, triplet)

CompoundTarget PathogenMIC (µg/mL)
2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitrileEscherichia coli<125
1,4-DibenzylpiperazinePseudomonas aeruginosa150

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With a LogP of 3.16, the compound is moderately lipophilic, suggesting good membrane permeability but potential challenges in aqueous solubility . Prodrug strategies (e.g., nitrile to amide conversion) could improve bioavailability.

Metabolic Stability

The nitrile group is susceptible to enzymatic hydrolysis by cytochrome P450 enzymes, potentially generating cytotoxic cyanide ions. Structural modifications, such as replacing the nitrile with a tert-butyl carbamate, might mitigate this issue.

Applications and Future Directions

Medicinal Chemistry

  • Neurodegenerative Diseases: As a potential AChE inhibitor, this compound could serve as a lead for Alzheimer’s therapeutics.

  • Antibacterial Agents: Structural optimization to enhance Gram-negative activity is warranted.

Chemical Biology

The nitrile group’s ability to act as a bioorthogonal handle makes this compound a candidate for proteomic studies using click chemistry.

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